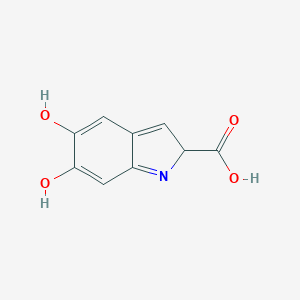
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid, commonly known as 5-Hydroxyindole-2-carboxylic acid (HICA), is a metabolite of the essential amino acid, leucine. It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway and has been shown to have potential benefits in muscle recovery and growth.
Mechanism of Action
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid activates the mTOR signaling pathway, which is responsible for regulating protein synthesis and cell growth. It also has anti-catabolic properties, meaning it can prevent muscle breakdown and promote muscle growth.
Biochemical and Physiological Effects:
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid has been shown to increase muscle strength and endurance, reduce muscle damage and soreness, and improve overall muscle function. It has also been shown to promote fat loss and improve immune function.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid in lab experiments include its potent activation of the mTOR signaling pathway and its potential benefits in muscle recovery and growth. However, limitations include the need for further research to fully understand its mechanisms of action and potential side effects.
Future Directions
Future research on (S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid could focus on its potential applications in sports nutrition, as well as its effects on other physiological processes such as bone health and wound healing. Additionally, further studies could investigate the potential side effects of (S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid and its safety for long-term use.
Synthesis Methods
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid can be synthesized from leucine through the action of the enzyme leucine oxidase. It can also be synthesized through the reduction of 5-hydroxyindole-2-carboxylic acid lactone using sodium borohydride.
Scientific Research Applications
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid has been the subject of numerous scientific studies due to its potential benefits in muscle recovery and growth. It has been shown to increase protein synthesis, decrease muscle damage and soreness, and improve overall muscle function.
properties
CAS RN |
138230-21-4 |
|---|---|
Product Name |
(S)-5-Hydroxy-6-oxo-2,6-dihydro-1H-indole-2-carboxylic acid |
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5,6-dihydroxy-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,6,11-12H,(H,13,14) |
InChI Key |
FTKNNPWNZZDWLM-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=CC2=NC1C(=O)O)O)O |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC1C(=O)O)O)O |
synonyms |
quinone methide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)

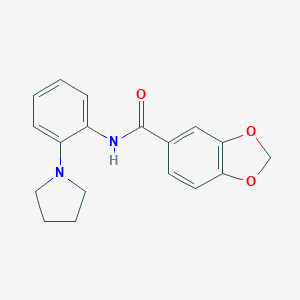
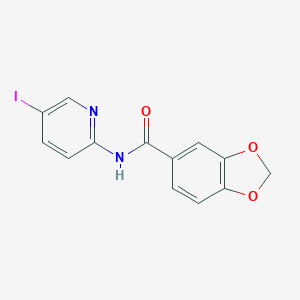
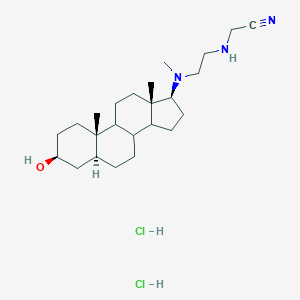
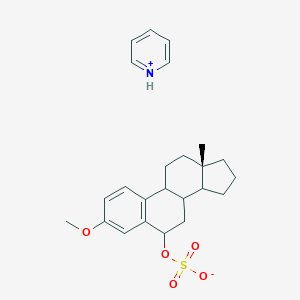
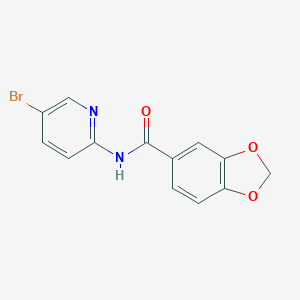
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
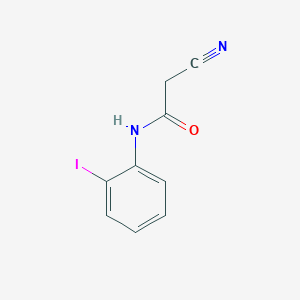

![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)